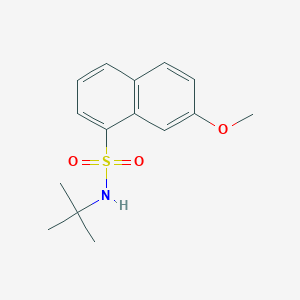
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-2-methyldecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-2-methyldecanoic acid is a perfluorinated carboxylic acid. This compound is known for its unique chemical properties, particularly its high thermal stability and resistance to degradation. These characteristics make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-2-methyldecanoic acid typically involves the fluorination of a suitable precursor. One common method is the electrochemical fluorination of 2-methyldecanoic acid. This process involves the use of anhydrous hydrogen fluoride and an electric current to replace hydrogen atoms with fluorine atoms.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrochemical fluorination processes. These methods are optimized for efficiency and yield, ensuring that the final product meets the required purity standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-2-methyldecanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form perfluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions may involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated ketones, while reduction can produce perfluorinated alcohols.
Applications De Recherche Scientifique
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-2-methyldecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the preparation of perfluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the interactions of perfluorinated substances with biological systems.
Medicine: Research is ongoing into the potential medical applications of perfluorinated compounds, including their use in drug delivery systems.
Industry: The compound is used in the production of high-performance materials, such as fluoropolymers and surfactants, due to its stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-2-methyldecanoic acid exerts its effects is primarily related to its strong carbon-fluorine bonds. These bonds confer high thermal stability and resistance to chemical degradation. The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorooctanoic acid (PFOA): Another perfluorinated carboxylic acid with similar properties but a shorter carbon chain.
Perfluorononanoic acid (PFNA): Similar in structure but with one fewer carbon atom.
Perfluorodecanoic acid (PFDA): Similar in structure but without the methyl group.
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-2-methyldecanoic acid is unique due to its specific carbon chain length and the presence of a methyl group
Propriétés
Numéro CAS |
136022-86-1 |
|---|---|
Formule moléculaire |
C11H5F17O2 |
Poids moléculaire |
492.13 g/mol |
Nom IUPAC |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-2-methyldecanoic acid |
InChI |
InChI=1S/C11H5F17O2/c1-2(3(29)30)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h2H,1H3,(H,29,30) |
Clé InChI |
LYZCGZWGQVKVSU-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


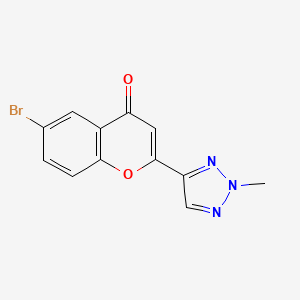
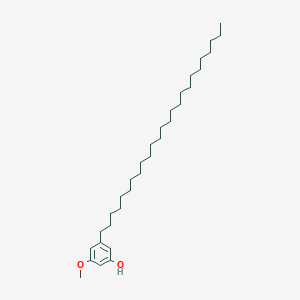
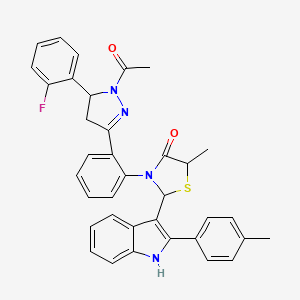

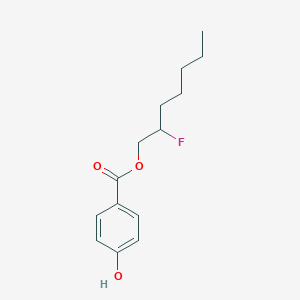

![[2-(2-Hydroxyethyl)phenyl]acetic acid](/img/structure/B14283009.png)
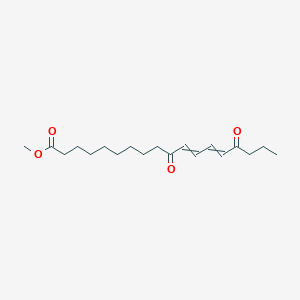

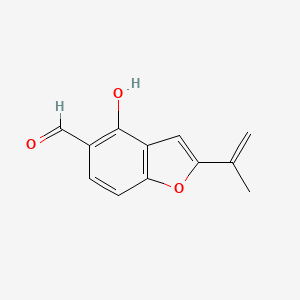

![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)

